molecular formula C19H24N4O5 B2890842 N-(3,4-dimethoxybenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034249-18-6

N-(3,4-dimethoxybenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2890842
CAS No.: 2034249-18-6
M. Wt: 388.424
InChI Key: QAELWMCFTQDRLA-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by the presence of a pyrrolidine ring, a benzyl group substituted with methoxy groups, and a pyridazinyl moiety. It is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxybenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using 3,4-dimethoxybenzyl chloride and a suitable nucleophile.

    Attachment of the Pyridazinyl Moiety: The pyridazinyl group can be attached through an etherification reaction, where the hydroxyl group of the pyrrolidine derivative reacts with 6-methoxypyridazine under dehydrating conditions.

Industrial Production Methods: Industrial production may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Types of Reactions:

    Oxidation: The methoxy groups on the benzyl ring can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or borane complexes.

    Substitution: Strong nucleophiles such as sodium hydride or organolithium reagents.

Major Products:

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of N-(3,4-dimethoxybenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of specific biological pathways.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound is not fully elucidated but may involve interaction with specific molecular targets such as enzymes or receptors. The presence of the methoxy and pyridazinyl groups suggests potential binding to active sites or modulation of signaling pathways.

Comparison with Similar Compounds

    N-(3,4-Dimethoxybenzyl)pyrrolidine-1-carboxamide: Lacks the pyridazinyl group, potentially altering its biological activity.

    3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide: Lacks the benzyl group, which may affect its binding properties.

Uniqueness: N-(3,4-Dimethoxybenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

This compound’s unique structure and potential applications make it a valuable subject of study in various scientific fields

Biological Activity

N-(3,4-dimethoxybenzyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Compound Overview

Chemical Structure:

  • Molecular Formula: C19H24N4O5
  • Molecular Weight: 388.4 g/mol
  • CAS Number: 2034249-18-6

The compound features a pyrrolidine ring linked to a pyridazine moiety through an ether bond, along with methoxy substituents that may enhance its pharmacological properties.

While specific mechanisms of action for this compound are not extensively documented, its structural components suggest potential interactions with various biological targets:

  • Enzyme Inhibition: The presence of the pyrrolidine and pyridazine rings may allow the compound to act as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Modulation: The compound could potentially modulate receptor activity due to its ability to mimic natural substrates or ligands.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies on related carboxamide derivatives have shown potent inhibition of FLT3 and CDK kinases, leading to reduced cell proliferation in acute myeloid leukemia models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For example:

  • Methoxy Groups: These groups may improve solubility and bioavailability.
  • Pyridazine Moiety: This component is crucial for receptor binding and enzyme interaction.

Case Studies and Experimental Data

  • In Vitro Studies: Various in vitro assays have demonstrated the compound's potential to inhibit cancer cell growth. For example, a related compound showed an IC50 value of 0.008 μM against MV4-11 cells, indicating strong antiproliferative activity .
  • Toxicity Studies: Preliminary toxicity assessments suggest a favorable safety profile compared to other chemotherapeutic agents. The LD50 value for related compounds was found to be significantly higher than that of conventional drugs, suggesting lower toxicity .

Summary of Biological Activity

Activity TypeObservations
Antiproliferative Potent inhibition in cancer cell lines
Enzyme Inhibition Potential as an enzyme inhibitor
Receptor Modulation Possible modulation of receptor activity
Toxicity Profile Favorable compared to standard therapies

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-25-15-5-4-13(10-16(15)26-2)11-20-19(24)23-9-8-14(12-23)28-18-7-6-17(27-3)21-22-18/h4-7,10,14H,8-9,11-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAELWMCFTQDRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCC(C2)OC3=NN=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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